![molecular formula C14H16ClN3O2 B5593028 N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide
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Overview
Description
The compound is a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known to exhibit a wide range of biological activities, including antiviral , anti-inflammatory , and antitubercular properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as elemental analysis . These techniques allow for the identification of the types of atoms in the compound and their connectivity.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Oxadiazole derivatives are known to undergo a variety of reactions, including nucleophilic attack .Scientific Research Applications
Soil Remediation
The compound has potential applications in soil remediation. Its structure suggests that it could be used to adsorb and neutralize toxic elements in contaminated soils. This is particularly relevant for industrial waste sites where heavy metals like chromium (Cr), zinc (Zn), and lead (Pb) pose significant environmental risks .
Agricultural Bioengineering
In the field of agricultural bioengineering, “AKOS000635482” could be utilized to enhance crop resistance to diseases and pests. Its chemical properties may allow it to serve as a precursor for developing green pesticides that are less harmful to the environment .
Antiviral Research
This compound shows promise in antiviral research. The presence of the 1,2,4-oxadiazol ring in its structure is similar to other compounds that have demonstrated inhibitory activity against viruses like influenza A and Coxsackie B4 virus .
Cancer Therapy
The structural similarity of “AKOS000635482” to other indole derivatives suggests potential applications in cancer therapy. Indole derivatives have been found to possess anticancer properties, which could make this compound a candidate for drug development in oncology .
Environmental Pollution Control
“AKOS000635482” could be applied in environmental pollution control due to its potential for adsorbing greenhouse gases. This application is crucial for mitigating the effects of climate change and reducing atmospheric concentrations of harmful gases .
Quantum Science and Technology
The compound’s unique structure may have implications in the emerging field of quantum science and technology. Its properties could be harnessed for developing materials or sensors that operate on quantum principles, contributing to technological progress in this area .
Antimicrobial and Antifungal Applications
Given the biological activities of similar compounds, “AKOS000635482” could be explored for antimicrobial and antifungal applications. This would be valuable in the medical field for treating infections resistant to current antibiotics .
Neuropharmacology
Lastly, the compound might have applications in neuropharmacology. Its molecular framework, which includes a chlorophenyl group, is often associated with compounds that affect the central nervous system and could lead to new treatments for neurological disorders .
Mechanism of Action
Future Directions
Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action . Additionally, studies could be conducted to improve its physical and chemical properties, such as its stability and solubility.
properties
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8(2)13(19)16-9(3)14-17-12(18-20-14)10-4-6-11(15)7-5-10/h4-9H,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIAFKBFGRLUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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